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molecular formula C15H13BrN2O B8483926 1h-Indazole,4-bromo-1-(4-methoxyphenyl)-6-methyl-

1h-Indazole,4-bromo-1-(4-methoxyphenyl)-6-methyl-

Cat. No. B8483926
M. Wt: 317.18 g/mol
InChI Key: OHYXUBCSAVJPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093281B2

Procedure details

Crude 2,6-dibromo-4-methylbenzaldehyde[4-(methyloxy)phenyl]hydrazone (Intermediate 14 prepared from 2.62 g of 2,6-dibromo-4-methylbenzaldehyde) was dissolved in toluene (100 mL) and treated with tripotassium phosphate (5 g, 23.55 mmol), tris(dibenzylideneacetone)dipalladium(0) (196 mg, 0.214 mmol) and racemic BINAP (122 mg, 0.196 mmol). The mixture was heated under reflux for 17 hours and then cooled, filtered through celite and evaporated under reduced pressure. The residue was purified by silica gel chromatography using the Flashmaster II (100 g cartridge) eluting with a 100:0 to 0:100 cyclohexane:dichloromethane gradient over 60 minutes to give crude product (801 mg). Further purification by silica gel chromatography using the Flashmaster II (50 g cartridge) eluting with a 100:0 to 75:25 cyclohexane:ethyl acetate gradient over 50 minutes gave the title compound as a colourless solid (499 mg).
Name
2,6-dibromo-4-methylbenzaldehyde[4-(methyloxy)phenyl]hydrazone
Quantity
2.62 g
Type
reactant
Reaction Step One
Name
Intermediate 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
tripotassium phosphate
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
122 mg
Type
reactant
Reaction Step Two
Quantity
196 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][N:10]=[CH:11][C:12]2[C:17](Br)=[CH:16][C:15]([CH3:19])=[CH:14][C:13]=2[Br:20])=[CH:5][CH:4]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Br:20][C:13]1[CH:14]=[C:15]([CH3:19])[CH:16]=[C:17]2[C:12]=1[CH:11]=[N:10][N:9]2[C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1 |f:1.2.3.4,7.8.9.10.11|

Inputs

Step One
Name
2,6-dibromo-4-methylbenzaldehyde[4-(methyloxy)phenyl]hydrazone
Quantity
2.62 g
Type
reactant
Smiles
COC1=CC=C(C=C1)NN=CC1=C(C=C(C=C1Br)C)Br
Name
Intermediate 14
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)NN=CC1=C(C=C(C=C1Br)C)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
tripotassium phosphate
Quantity
5 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
122 mg
Type
reactant
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Name
Quantity
196 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a 100:0 to 0:100 cyclohexane
CUSTOM
Type
CUSTOM
Details
dichloromethane gradient over 60 minutes to give crude product (801 mg)
Duration
60 min
CUSTOM
Type
CUSTOM
Details
Further purification by silica gel chromatography
WASH
Type
WASH
Details
eluting with a 100:0 to 75:25 cyclohexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=NN(C2=CC(=C1)C)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 499 mg
YIELD: CALCULATEDPERCENTYIELD 23.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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